Ethyl 2-(2,2-diphenylacetamido)-4-(p-tolyl)thiophene-3-carboxylate
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Overview
Description
Ethyl 2-(2,2-diphenylacetamido)-4-(p-tolyl)thiophene-3-carboxylate is a synthetic organic compound belonging to the thiophene family. Thiophenes are sulfur-containing heterocycles known for their aromatic properties and are widely used in pharmaceuticals, agrochemicals, and materials science. This particular compound features a complex structure with multiple functional groups, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(2,2-diphenylacetamido)-4-(p-tolyl)thiophene-3-carboxylate typically involves multi-step organic reactions. A common synthetic route includes:
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Formation of 2,2-diphenylacetamide:
Starting materials: Benzophenone and ammonia.
Reaction conditions: The reaction is carried out under acidic conditions to form 2,2-diphenylacetamide.
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Synthesis of 4-(p-tolyl)thiophene-3-carboxylic acid:
Starting materials: p-Tolylacetic acid and sulfur.
Reaction conditions: The reaction involves cyclization under high temperature to form the thiophene ring.
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Coupling Reaction:
Starting materials: 2,2-diphenylacetamide and 4-(p-tolyl)thiophene-3-carboxylic acid.
Reaction conditions: The coupling is typically performed using a dehydrating agent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
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Esterification:
Starting materials: The coupled product and ethanol.
Reaction conditions: The esterification is carried out under acidic conditions to yield the final product, this compound.
Industrial Production Methods: Industrial production may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like nitric acid for nitration or bromine for bromination under controlled conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Ethyl 2-(2,2-diphenylacetamido)-4-(p-tolyl)thiophene-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its structural complexity and potential pharmacological effects.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of Ethyl 2-(2,2-diphenylacetamido)-4-(p-tolyl)thiophene-3-carboxylate depends on its specific application:
Biological Activity: It may interact with cellular targets such as enzymes or receptors, modulating their activity. The presence of the amide and ester groups allows for hydrogen bonding and hydrophobic interactions with biological macromolecules.
Chemical Reactions: The compound’s reactivity is influenced by the electron-donating and electron-withdrawing groups, affecting its behavior in various chemical environments.
Comparison with Similar Compounds
Ethyl 2-(2,2-diphenylacetamido)-4-phenylthiophene-3-carboxylate: Similar structure but with a phenyl group instead of a p-tolyl group.
Ethyl 2-(2,2-diphenylacetamido)-4-(m-tolyl)thiophene-3-carboxylate: Similar structure but with a meta-tolyl group instead of a para-tolyl group.
Uniqueness:
- The presence of the p-tolyl group in Ethyl 2-(2,2-diphenylacetamido)-4-(p-tolyl)thiophene-3-carboxylate provides unique steric and electronic properties, influencing its reactivity and interactions compared to its analogs.
- The combination of the thiophene ring with the diphenylacetamido and ester groups offers a distinctive profile for potential applications in various fields.
Properties
IUPAC Name |
ethyl 2-[(2,2-diphenylacetyl)amino]-4-(4-methylphenyl)thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25NO3S/c1-3-32-28(31)25-23(20-16-14-19(2)15-17-20)18-33-27(25)29-26(30)24(21-10-6-4-7-11-21)22-12-8-5-9-13-22/h4-18,24H,3H2,1-2H3,(H,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKXCZSQUISDIEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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